molecular formula C15H16N2O5S2 B2661782 3-(1-(3-(Phenylsulfonyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 2034270-60-3

3-(1-(3-(Phenylsulfonyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2661782
CAS No.: 2034270-60-3
M. Wt: 368.42
InChI Key: VSRNBICLEURCRX-UHFFFAOYSA-N
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Description

The compound “3-(1-(3-(Phenylsulfonyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione” is a synthetic molecule with the molecular formula C15H16N2O5S2 and a molecular weight of 368.42. It is a derivative of thiazolidine-2,4-dione .


Synthesis Analysis

Thiazolidine-2,4-dione derivatives are synthesized using various methods, including multicomponent reactions, click reactions, nano-catalysis, and green chemistry . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources.


Molecular Structure Analysis

The thiazolidin-2,4-dione (TZD) moiety, which is a part of the compound, is a heterocyclic structure that consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 .

Scientific Research Applications

Antihyperglycemic Activity

Thiazolidine-2,4-dione derivatives, including those with sulfonyl modifications, have been evaluated for their antihyperglycemic properties. These compounds were found to lower glucose and insulin levels in insulin-resistant mouse models, suggesting their potential as oral antihyperglycemic agents. The structure-activity relationship analysis revealed that certain substituents on the phenyl ring can enhance potency, making these derivatives promising candidates for diabetes treatment (Wrobel et al., 1998).

Anticancer Activity

Several thiazolidine-2,4-dione derivatives have demonstrated significant anticancer activity. Compounds with substituted phenyl groups attached to the thiazolidine-2,4-dione moiety showed notable growth inhibitory activity against various human cancer cell lines, including breast cancer (MCF-7) cells. These findings indicate the potential of these derivatives as anti-cancer agents, with specific substituents enhancing their efficacy (Asati & Bharti, 2018).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of thiazolidine-2,4-dione derivatives have been extensively studied. Novel derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, as well as fungal isolates like Candida albicans. This broad spectrum of activity suggests the utility of these compounds in combating infectious diseases (Menteşe et al., 2009).

Anti-inflammatory Activity

Thiazolidine-2,4-dione derivatives have also been explored for their anti-inflammatory potential. Compounds based on this moiety have shown inhibitory effects on the production of inflammatory markers such as nitric oxide and prostaglandin E2 in cellular models. These results suggest the potential application of these derivatives in the treatment of inflammatory diseases (Ma et al., 2011).

Properties

IUPAC Name

3-[1-[3-(benzenesulfonyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S2/c18-13(6-7-24(21,22)12-4-2-1-3-5-12)16-8-11(9-16)17-14(19)10-23-15(17)20/h1-5,11H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRNBICLEURCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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